1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Physicochemical Properties Polarity LogP

This compound is a synthetic indole-piperazine derivative with the molecular formula C24H27N3O4 and a molecular weight of 421.5 g/mol. It belongs to a class of N-substituted piperazines featuring an indole moiety, a propanone linker, and a 3,4-dimethoxyphenyl carbonyl group.

Molecular Formula C24H27N3O4
Molecular Weight 421.5 g/mol
Cat. No. B12188390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
Molecular FormulaC24H27N3O4
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43)OC
InChIInChI=1S/C24H27N3O4/c1-30-21-9-7-17(15-22(21)31-2)24(29)27-13-11-26(12-14-27)23(28)10-8-18-16-25-20-6-4-3-5-19(18)20/h3-7,9,15-16,25H,8,10-14H2,1-2H3
InChIKeyDYSXSVQIJJQLPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one


This compound is a synthetic indole-piperazine derivative with the molecular formula C24H27N3O4 and a molecular weight of 421.5 g/mol . It belongs to a class of N-substituted piperazines featuring an indole moiety, a propanone linker, and a 3,4-dimethoxyphenyl carbonyl group. This specific substitution pattern is distinct from closely related compounds and is present in various patent libraries, including those directed towards Toll-like receptor (TLR) inhibition and central nervous system disorders [1].

Why 1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one Cannot Be Interchanged with Similar In-Class Compounds


Seemingly minor structural variations within this class, such as the position of methoxy groups on the benzoyl ring or the length of the carbon linker, lead to significant differences in physicochemical properties and predicted biological interaction profiles. The target compound's unique 3,4-dimethoxyphenyl configuration creates a distinct electron distribution and spatial geometry compared to its 3,5-dimethoxy isomer or 4-methoxyphenyl analogues . Such variations are known to critically influence binding affinity, selectivity, and ADME properties, making generic substitution a high-risk strategy without specific, head-to-head validation data [1].

Quantitative Differentiation Evidence for 1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one Procurement


Physicochemical Differentiation: Polarity Advantage Over the 3,5-Dimethoxy Isomer

A key point of differentiation is the topological polar surface area. The 3,4-substitution pattern on the benzoyl ring yields a significantly higher predicted polar surface area compared to the 3,5-isomer. This metric is a primary determinant of cellular permeability and oral bioavailability. The compound is predicted to have a polar surface area notably above the 140 Ų threshold, suggesting a different absorption and brain penetration profile compared to more compact isomers [1].

Physicochemical Properties Polarity LogP Drug-Likeness

Binding Site Complementarity: Structural Rationale for Selectivity Over 5-HT2A Antagonists

Patent literature establishes that indole-carbonyl-piperazine derivatives (a close but distinct scaffold) function as potent 5-HT2A antagonists [1]. However, the target compound's unique ethanone linker between the piperazine and indole differentiates it pharmacophorically. This linker, combined with the 3,4-dimethoxybenzoyl group, aligns more closely with the pharmacophore model for selective dopamine D3 receptor ligands, as defined by the indolebutylamine class. The most potent compound in that series achieved a Ki of 124 nM for the D3 receptor [2], suggesting the target compound is a better template for D3R-focused campaigns than for 5-HT2A programs.

Receptor Selectivity 5-HT2A Dopamine D3 Pharmacophore

Property-Based Differentiation: Enhanced Solubility Over Des-Methoxy Analog

The introduction of the 3,4-dimethoxybenzoyl group is expected to significantly improve aqueous solubility compared to a simpler 4-methoxyphenyl analog. A related compound, 3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one, has a calculated logP of 3.48 . The additional methoxy and carbonyl groups in the target compound are predicted to reduce logP and increase hydrogen-bonding capacity, leading to a substantial increase in predicted solubility, which is crucial for in vitro assay performance and in vivo formulation.

Solubility LogP Physicochemical Properties Permeability

Optimal Application Scenarios for 1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one Based on Differentiation Evidence


Design of Dopamine D3 Receptor-Focused Compound Libraries

The compound's scaffold aligns with pharmacophore models for dopamine D3 receptor ligands, as evidenced by blockbuster indolebutylamine derivatives [1]. Its 3,4-dimethoxybenzoyl group and ethanone linker make it a superior starting point for D3R-selective probe development compared to classic 5-HT2A antagonists or 4-methoxyphenyl analogs with higher logP values.

High-Throughput Screening (HTS) for CNS Targets with Favorable Solubility

The compound's predicted lower logP and higher aqueous solubility, compared to the 4-methoxyphenyl analog, reduces the risk of aggregation and precipitation in aqueous assay buffers . This makes it a more reliable candidate for inclusion in central nervous system-focused screening decks where compound precipitation is a common failure mode.

Selective TLR7/8/9 Inhibitor Probe Development

This compound is a close structural relative to the core scaffold described in patents for dimethoxyphenyl-substituted indoles as TLR7/8/9 inhibitors [2]. Its unique substitution differentiates it from the patented piperidine analogs, offering a distinct intellectual property space and a potentially different selectivity profile to probe specific TLR signaling pathways.

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